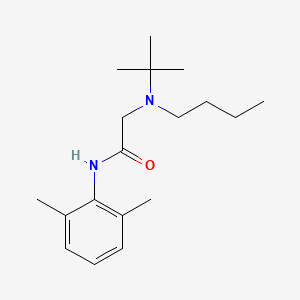
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes both butyl and tert-butyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)~2~). This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide may involve large-scale synthesis using the aforementioned methods, with optimizations for cost-effectiveness and efficiency. The use of recyclable catalysts and environmentally friendly conditions is often prioritized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 2,4-Dimethyl-6-tert-butylphenol
- N-(tert-Butoxycarbonyl)-1,2-diaminoethane
Uniqueness
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is unique due to its specific combination of butyl and tert-butyl groups attached to a glycinamide backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
55077-39-9 |
|---|---|
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[butyl(tert-butyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H30N2O/c1-7-8-12-20(18(4,5)6)13-16(21)19-17-14(2)10-9-11-15(17)3/h9-11H,7-8,12-13H2,1-6H3,(H,19,21) |
InChI Key |
PKMUZLXJZUZPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)NC1=C(C=CC=C1C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















